molecular formula C12H15NO3 B1443830 2-(3-(Benzylamino)oxetan-3-yl)acetic acid CAS No. 1404193-72-1

2-(3-(Benzylamino)oxetan-3-yl)acetic acid

Cat. No.: B1443830
CAS No.: 1404193-72-1
M. Wt: 221.25 g/mol
InChI Key: LEARFQZIRHLCMQ-UHFFFAOYSA-N
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Description

2-(3-(Benzylamino)oxetan-3-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the benzylamino group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the cyclization of epoxides or by using [2+2] cycloaddition reactions . The benzylamino group can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylamino)oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the benzylamino group or the oxetane ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the oxetane ring or the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

2-(3-(Benzylamino)oxetan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(Benzylamino)oxetan-3-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The benzylamino group can interact with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Oxetaneacetic acid: Similar in structure but lacks the benzylamino group.

    Benzylamine derivatives: Compounds with a benzylamino group but different cyclic structures.

Uniqueness

2-(3-(Benzylamino)oxetan-3-yl)acetic acid is unique due to the combination of the oxetane ring and the benzylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(benzylamino)oxetan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)6-12(8-16-9-12)13-7-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEARFQZIRHLCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 2
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 3
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 4
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-(Benzylamino)oxetan-3-yl)acetic acid
Reactant of Route 6
2-(3-(Benzylamino)oxetan-3-yl)acetic acid

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